molecular formula C6H5NO2 B118739 Isonicotinic Acid-d4 CAS No. 53907-55-4

Isonicotinic Acid-d4

Cat. No. B118739
CAS RN: 53907-55-4
M. Wt: 127.13 g/mol
InChI Key: TWBYWOBDOCUKOW-RHQRLBAQSA-N
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Description

Isonicotinic Acid-d4 is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Synthesis Analysis

Isonicotinic Acid-d4 is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . The co-crystals were produced via solid-state and solvent assisted grinding methods .


Molecular Structure Analysis

The molecular structure of Isonicotinic Acid-d4 consists of a pyridine ring and a hydrazine group attached at para position to the pyridine nitrogen .


Chemical Reactions Analysis

Isonicotinic Acid-d4 was oxidized by activated leukocytes to isonicotinic acid . Myeloperoxidase is likely the enzyme in the leukocyte involved, since the oxidation was inhibited by azide, which inhibits myeloperoxidase, and by catalase, which catalyzes the breakdown of hydrogen peroxide .


Physical And Chemical Properties Analysis

Isonicotinic Acid-d4 is a white to off-white crystalline solid . It is soluble in DMSO and Methanol .

Scientific Research Applications

1. Fluorescence Probing and Photophysical Properties

Isonicotinic acid has been explored for its potential in constructing multi-dimensional metal-organic coordination networks due to its multifunctional chelating and bridging properties. Notably, its complexes have attracted interest for applications in fluorescence probing, beneficial for studying microsecond diffusion and dynamics of membranes. These complexes demonstrate significant fluorescence properties, as evidenced in studies where isonicotinic acid was coordinated with silver nitrate and other metals to fabricate coordination complexes with notable fluorescence characteristics (Yuan & Liu, 2005), (Yuan & Liu, 2006).

2. Electrochemical Applications

Research has explored the electrochemical reduction of isonicotinic amide, a derivative of isonicotinic acid, in strong acid mediums. This study contributes to the understanding of the electrochemical behavior of isonicotinic acid derivatives, which can be applied in various electrochemical applications (Galvín & Mellado, 1988).

3. Coordination Chemistry and Metal-Organic Frameworks

The construction of coordination polymers with isonicotinic acid is another area of interest. The ability of isonicotinic acid to act as a ligand in these polymers, when combined with various metals, can lead to the development of materials with unique electrochemical, magnetic, catalytic, or optical properties. These properties are instrumental in the field of coordination chemistry and the development of novel metal-organic frameworks (Yi et al., 2013), (Qiu et al., 2007).

4. Photocatalytic Applications

Isonicotinic acid has been used in the synthesis of metal-organic frameworks (MOFs) for photocatalytic applications. For instance, the modification of MOFs with isonicotinic acid has shown to enhance their surface area, pore volume, and size, thus increasing their catalytic activity. Such MOFs have been applied in the efficient degradation of dyes like methylene blue, demonstrating the potential of isonicotinic acid in enhancing photocatalytic efficiency (Zulys et al., 2022).

Safety And Hazards

Isonicotinic Acid-d4 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Isonicotinic Acid-d4 forms the ligand groups through which many technologically important dye molecules anchor to model solar cell surfaces . Therefore, further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .

properties

IUPAC Name

2,3,5,6-tetradeuteriopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBYWOBDOCUKOW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonicotinic Acid-d4

Synthesis routes and methods I

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.0 grams (0.179 mol) of 4-pyridyl formate. Further piperidine of 1.0 mol as solvent and nickel bicarbonate of 0.045 mol and magnesium iodate of 0.050 mol as catalyst, are added thereto per mol of starting formic acid ester. Carbon monoxide is introduced into the autoclave under pressure. The reaction is conducted for 2.0 hours at 260° C. and 500 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 4-pyridyl formate is distilled off. Further distillation of the remaining liquor gives pyridine-4-carboxylic acid in a yield of 4.43 grams (0.036 mol) corresponding to a conversion of 20.1% based on the starting formic acid ester.
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Synthesis routes and methods II

Procedure details

A sodium or potassium salt of allyl alcohol, benzyl alcohol, or substituted benzyl alcohol is dissolved in a solvent that does not affect the reaction, such as tetrahydrofuran, toluene, and dimethylformamide, and preferably dimethylformamide. A sodium salt of 2,6-dichloroisonicotinic acid is added to the resulting solution at room temperature. The resulting mixture is stirred at 60 to 100° C. for 2 to 24 hours. The mixture is allowed to react, preferably, at 80° C. for 4 hours. Here, 2 to 10 equivalent, and preferably 4 equivalent amount of alcoholate is used relative to a sodium salt of 2,6-dichloroisonicotinic acid. After the reaction has completed, water is added to the reaction product, and a water layer is separated using ethyl acetate or a like solvent. The pH of the water layer is adjusted to 5 to 6 using 1N-hydrochloric acid or acetic acid. The result is subjected to extraction using ethyl acetate, a mixed solvent of ethyl acetate and n-hexane, toluene, or the like. The extract is dried over sodium sulfate, magnesium sulfate, etc., and then concentrated to obtain an isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2)(in the present specification, the isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2) may be referred to as isonicotinic acid derivative (2)).
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Synthesis routes and methods III

Procedure details

Solubility of the isonicotinic acid in pure water was measured as less than 1 wt %. Impressively, isonicotinic acid formed a saturated solution at 21 wt% acid, 35 wt% water, and 39 wt% gamma-picoline.
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Synthesis routes and methods IV

Procedure details

The title compound is prepared in analogy to 2-methyl-6-(2-methyl-propyl)-isonicotinic acid using 2,4,6-triisopropenyl-cyclotriboroxane; LC-MS: tR=0.23 min; [M+1]+=180.44.
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Synthesis routes and methods V

Procedure details

Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate (562 mg, 2.66 mmol), dioxane (6 mL) and NaOH (7.1 mL of 1 M, 7.1 mmol) were combined and the mixture was heated at 80° C. for 50 min. The solvent was evaporated under reduced pressure and the residue was dissolved in water before it was washed with EtOAc (3×). The aqueous layer was acidified with 1N HCl and was washed with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure to yield 242-methoxyethoxy)pyridine-4-carboxylic acid (457 mg, 87%) as a white solid. ESI-MS m/z calc. 197.2, found 198.3 (M+1)+; Retention time: 0.66 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.64 (s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.39 (d, J=5.2 Hz, 1H), 7.18 (s, 1H), 4.51-4.27 (m, 2H), 3.78-3.54 (m, 2H), 3.30 (s, 3H).
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Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonicotinic Acid-d4
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Reactant of Route 6
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Citations

For This Compound
1
Citations
S Rehm - 2020 - edoc.unibas.ch
This thesis was focused on the development and application of new methods using LC-MS/MS for the quantification of antibiotics, with a special focus on beta-lactams. Different …
Number of citations: 0 edoc.unibas.ch

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